

# Physical and chemical properties of diethyl 1H-indole-2,5-dicarboxylate

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## Compound of Interest

Compound Name: *diethyl 1H-indole-2,5-dicarboxylate*

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## Diethyl 1H-indole-2,5-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **diethyl 1H-indole-2,5-dicarboxylate**. It includes detailed experimental protocols for its synthesis and analysis, and illustrates its relevance in synthetic chemistry and drug discovery workflows.

## Core Properties

**Diethyl 1H-indole-2,5-dicarboxylate** is a member of the indole family, a class of heterocyclic aromatic compounds widely recognized for their presence in natural products and their utility as pharmacophores in medicinal chemistry.[1] This diester derivative serves as a versatile building block for the synthesis of more complex molecular architectures.

## Physical and Chemical Data

The key physical and chemical properties of **diethyl 1H-indole-2,5-dicarboxylate** are summarized in the table below. While specific experimental data for melting and boiling points are not readily available in the literature, related indole esters are typically solids at room temperature with melting points often exceeding 100°C.[2] Solubility is generally expected in common organic solvents.

Property	Value	Source
IUPAC Name	diethyl 1H-indole-2,5-dicarboxylate	-
CAS Number	127221-02-7	[3]
Molecular Formula	C <sub>14</sub> H <sub>15</sub> NO <sub>4</sub>	[3]
Molecular Weight	261.28 g/mol	[3]
Appearance	Inferred to be a solid	-
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Expected to be soluble in organic solvents (e.g., Ethanol, Dichloromethane, Ethyl Acetate)	-
InChI Key	IEFLIZMMNNHRSB-UHFFFAOYSA-N	[3]
SMILES	CCOC(=O)c1cc2cc(C(=O)OC)ccc2[nH]1	-

## Spectroscopic Data Profile

Detailed experimental spectra for **diethyl 1H-indole-2,5-dicarboxylate** are not published. However, based on the known spectral characteristics of indole derivatives and ester functional groups, the following table outlines the expected major signals.[4][5][6][7][8]

Spectroscopy	Expected Signals
$^1\text{H}$ NMR	~10-12 ppm: Broad singlet, 1H (N-H of indole).~7.0-8.5 ppm: Multiplets, 3H (Aromatic protons on the indole ring).~4.4 ppm: Quartet, 4H ( $\text{CH}_2$ of ethyl esters).~1.4 ppm: Triplet, 6H ( $\text{CH}_3$ of ethyl esters).
$^{13}\text{C}$ NMR	~160-170 ppm: Two signals ( $\text{C}=\text{O}$ of esters).~110-140 ppm: Eight signals (Aromatic carbons of the indole ring).~60-65 ppm: Two signals ( $\text{CH}_2$ of ethyl esters).~14-15 ppm: Two signals ( $\text{CH}_3$ of ethyl esters).
IR (Infrared)	~3400 $\text{cm}^{-1}$ : N-H stretching.~3100-3000 $\text{cm}^{-1}$ : Aromatic C-H stretching.~2980-2850 $\text{cm}^{-1}$ : Aliphatic C-H stretching.~1720-1700 $\text{cm}^{-1}$ : Strong $\text{C}=\text{O}$ stretching (ester).~1600-1450 $\text{cm}^{-1}$ : Aromatic $\text{C}=\text{C}$ stretching.~1250-1000 $\text{cm}^{-1}$ : C-O stretching (ester).

## Experimental Protocols

### Synthesis via Fischer Indole Synthesis

The most prominent and versatile method for constructing the indole nucleus is the Fischer indole synthesis.<sup>[1][9][10][11]</sup> This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a suitable aldehyde or ketone.<sup>[12][13]</sup>

General Protocol:

A plausible synthetic route to **diethyl 1H-indole-2,5-dicarboxylate** involves the reaction of 4-(ethoxycarbonyl)phenylhydrazine with diethyl 2-ketosuccinate under acidic conditions.

- Step 1: Formation of the Hydrazone. 4-(Ethoxycarbonyl)phenylhydrazine hydrochloride (1 equivalent) is neutralized and then condensed with diethyl 2-ketosuccinate (1 equivalent) in a suitable solvent such as ethanol. The reaction is typically stirred at room temperature until

thin-layer chromatography (TLC) indicates the consumption of the starting materials and the formation of the intermediate hydrazone.

- **Step 2: Acid-Catalyzed Cyclization.** An acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride, is added to the reaction mixture.<sup>[9]</sup> The mixture is then heated, often to reflux, to induce the<sup>[10]</sup><sup>[10]</sup>-sigmatropic rearrangement and subsequent cyclization. The reaction progress is monitored by TLC.
- **Step 3: Work-up and Isolation.** Upon completion, the reaction mixture is cooled to room temperature and neutralized carefully, often by pouring it into a mixture of ice and a base like sodium bicarbonate. The aqueous mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

## Purification

The crude **diethyl 1H-indole-2,5-dicarboxylate** can be purified using standard laboratory techniques:

- **Recrystallization:** This is a common method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is chosen in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. The crude product is dissolved in the minimum amount of hot solvent, and the solution is allowed to cool slowly to form crystals, which are then collected by filtration.<sup>[2]</sup>
- **Column Chromatography:** For more challenging purifications or to remove closely related impurities, flash column chromatography on silica gel is effective.<sup>[14]</sup> A solvent system with appropriate polarity, such as a gradient of ethyl acetate in hexane, is used to elute the product from the column.

## Analysis

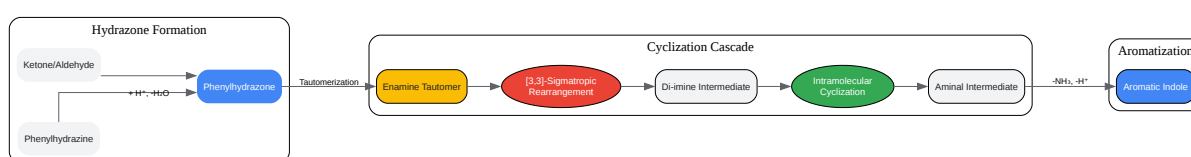
The identity and purity of the synthesized **diethyl 1H-indole-2,5-dicarboxylate** are confirmed by the following analytical methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are used to confirm the molecular structure by analyzing chemical shifts, coupling constants, and integration of proton signals.
- Infrared (IR) Spectroscopy: IR analysis verifies the presence of key functional groups, such as the N-H bond of the indole and the C=O bonds of the ester groups.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.
- Melting Point Analysis: The melting point of the purified product is measured and compared to literature values (if available) as an indicator of purity. A sharp melting range suggests a high degree of purity.

## Visualized Workflows and Mechanisms

### Fischer Indole Synthesis Mechanism

The following diagram illustrates the generally accepted mechanism for the Fischer indole synthesis, the cornerstone reaction for preparing the indole core.

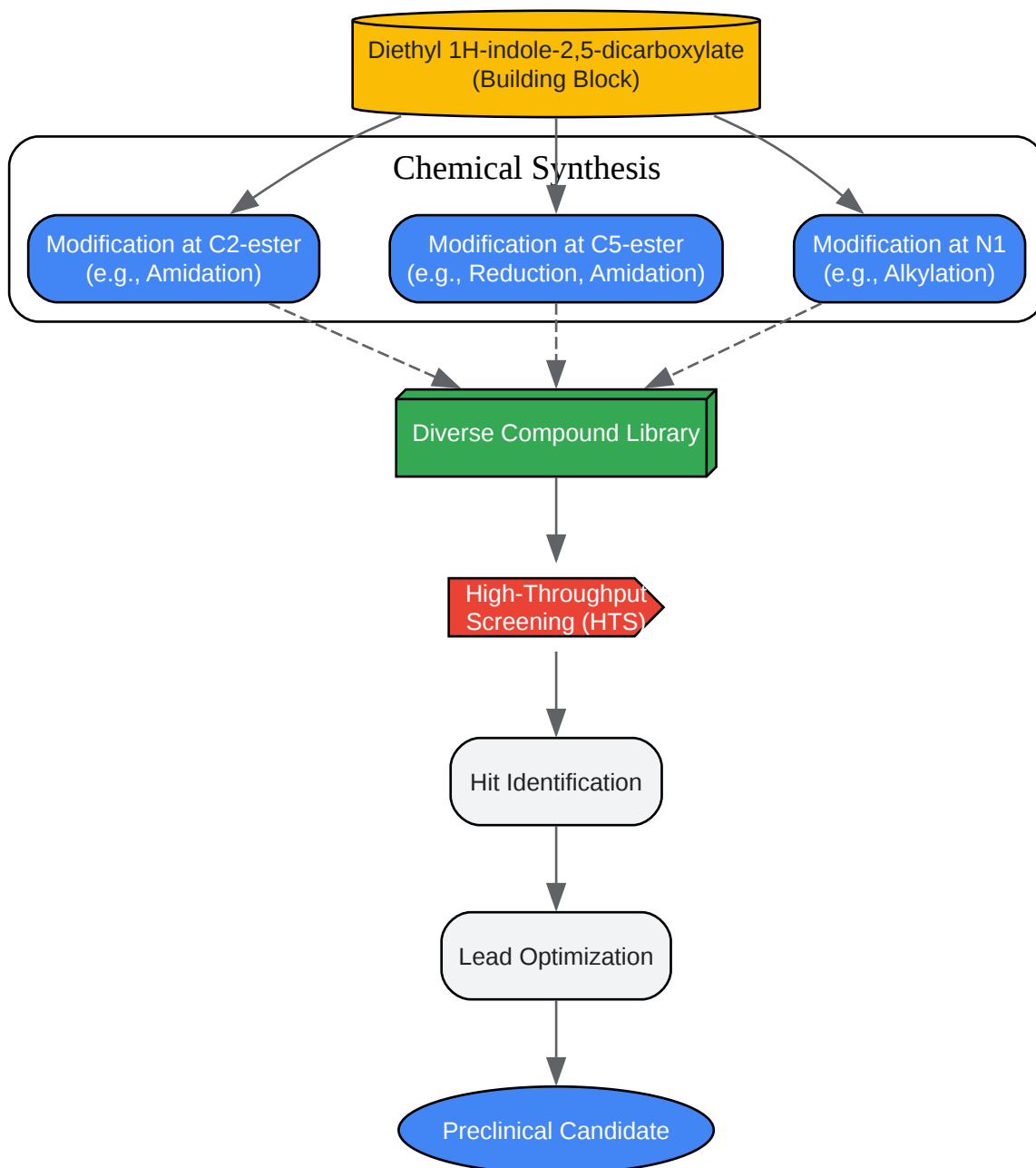


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Caption: General mechanism of the Fischer Indole Synthesis.

### Role in Drug Discovery Workflow

**Diethyl 1H-indole-2,5-dicarboxylate** is a valuable starting material in drug discovery. Its two ester groups provide reactive handles for further chemical modification, allowing for the creation of diverse libraries of compounds for biological screening.



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Caption: Workflow for utilizing indole building blocks in drug discovery.

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